2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole is a heterocyclic compound with the molecular formula C12H7N3O2S2 It is known for its unique structure, which combines a benzoxazole ring with a nitropyridine moiety through a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole typically involves the reaction of 2-mercaptobenzoxazole with 5-nitro-2-chloropyridine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological systems due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole
- 2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzimidazole
Uniqueness
2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties compared to benzothiazole and benzimidazole analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C12H7N3O3S |
---|---|
Molecular Weight |
273.27g/mol |
IUPAC Name |
2-(5-nitropyridin-2-yl)sulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C12H7N3O3S/c16-15(17)8-5-6-11(13-7-8)19-12-14-9-3-1-2-4-10(9)18-12/h1-7H |
InChI Key |
ABQVVZTYWRASMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)SC3=NC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SC3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.